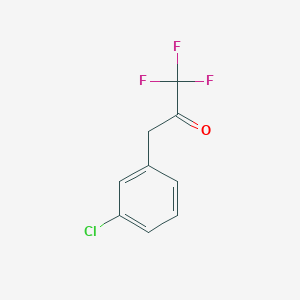

3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone" is a chemical that is structurally related to various chlorophenyl propanones and trifluoromethylated compounds. While the specific compound is not directly mentioned in the provided papers, related compounds and their properties, synthesis, and reactivity are discussed, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of related compounds often involves the use of reagents that can introduce chlorophenyl or trifluoromethyl groups into the target molecule. For instance, the synthesis of trichloromethylated (Z)-olefins is achieved using 3,3,3-trichloropropyl-1-triphenylphosphorane, which is prepared from 2-chloroethanol, triphenylphosphine, and trichloroacetic acid . Similarly, the synthesis of 3-(trichlorogermyl)propanoic acid and its subsequent reactions with phenylmagnesium bromide to yield various products demonstrate the reactivity of chlorophenyl-containing compounds .

Molecular Structure Analysis

The molecular structure of chlorophenyl propanones can be determined using techniques such as X-ray diffraction (XRD). For example, the crystal structure analysis of 1-(4-chlorophenyl)-3-(4-chlorophenyl)-2-propen-1-one was performed using XRD, revealing that it crystallizes in the monoclinic system with a specific space group . This type of analysis is crucial for understanding the three-dimensional arrangement of atoms within a molecule and can provide insights into the molecular structure of "3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone".

Chemical Reactions Analysis

The reactivity of chlorophenyl propanones can be studied through various chemical reactions. For instance, the enolization of 1-p-chlorophenyl-1-hydroxy-2-propanone was investigated using NMR spectroscopy, which provided information on the equilibrium mixture of the starting material and reaction products . Additionally, the dechlorination of polychlorinated biphenyls in 2-propanol solution under UV-irradiation gives insights into the photoreactivity of chlorinated compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from studies on their vibrational spectra, refractive index, and non-linear optical properties. For example, the vibrational and structural observations of 1-{3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}-ethanone were combined with molecular docking studies to analyze its properties . The refractive index and second-harmonic generation (SHG) efficiency of 1-(4-chlorophenyl)-3-(4-chlorophenyl)-2-propen-1-one were also measured, providing information on its optical properties .

科学的研究の応用

NMR Studies and Chemical Reactions

3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone has been studied using NMR spectroscopy to understand its enolization process. Warren et al. (1971) used NMR to investigate the equilibrium mixture of 1- p -chlorophenyl-1-hydroxy-2-propanone, revealing components like 3,6-bis( p - chlorophenyl) - 1,4 - dimethyl - 2,5,7 - trioxabicyclo - [2,2,1]-heptane (Warren et al., 1971).

Use in Synthesis

This compound is also significant in the synthesis of complex organic molecules. Dischino et al. (2003) explored its role in the synthesis of carbon‐14 labeled compounds, useful in radioactive tracing (Dischino et al., 2003).

Application in Chiral Synthesis

Choi et al. (2010) utilized 3-chloro-1-phenyl-1-propanone, a related compound, in the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, showcasing its importance in producing chiral intermediates for antidepressant drugs (Choi et al., 2010).

Inclusion Compounds and Chromatography

The compound's derivatives have been investigated in inclusion compounds and chromatography. Jin et al. (2019) studied the influence of chlorine substituents in chiral separation using countercurrent chromatography, highlighting the unique properties of 3-chlorophenyl derivatives in chiral separation processes (Jin et al., 2019).

Polymorphic Forms in Pharmaceutical Compounds

Vogt et al. (2013) characterized two polymorphic forms of a related pharmaceutical compound, demonstrating the importance of structural studies in the development of pharmaceuticals (Vogt et al., 2013).

Safety And Hazards

The safety and hazards of “3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone” are not readily available. However, a related compound, 3-Chlorophenyl isocyanate, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is flammable, causes severe skin burns and eye damage, may cause respiratory irritation, may cause an allergic skin reaction, and is fatal if inhaled6.

将来の方向性

The future directions of “3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone” are not readily available. However, research into related compounds such as piperazine derivatives continues to be a topic of interest due to their wide range of biological and pharmaceutical activity2. Further research into the synthesis, properties, and potential applications of “3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone” could provide valuable insights.

特性

IUPAC Name |

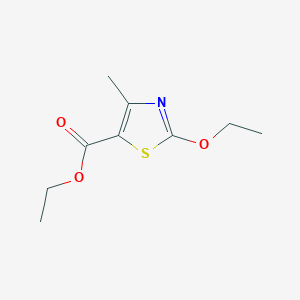

3-(3-chlorophenyl)-1,1,1-trifluoropropan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O/c10-7-3-1-2-6(4-7)5-8(14)9(11,12)13/h1-4H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOVHCMRAEYZKQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CC(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70568440 |

Source

|

| Record name | 3-(3-Chlorophenyl)-1,1,1-trifluoropropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70568440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone | |

CAS RN |

139521-25-8 |

Source

|

| Record name | 3-(3-Chlorophenyl)-1,1,1-trifluoropropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70568440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

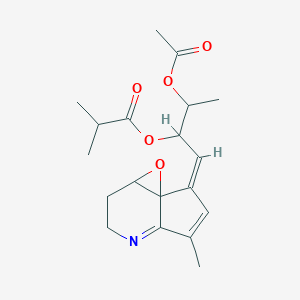

![3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene](/img/structure/B137543.png)

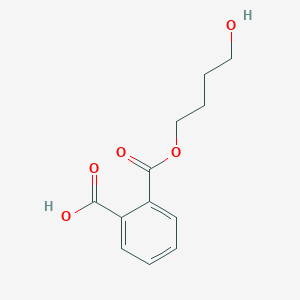

![N-Cyclohexyl-N'-[4-(2,3-epoxypropoxy)phenyl]urea](/img/structure/B137552.png)